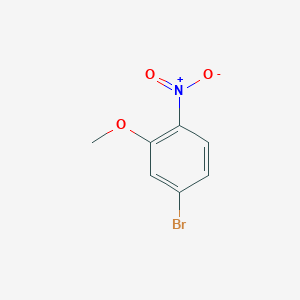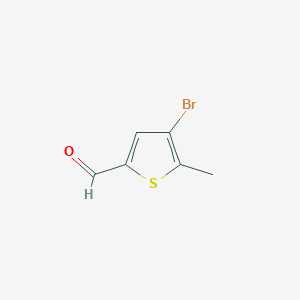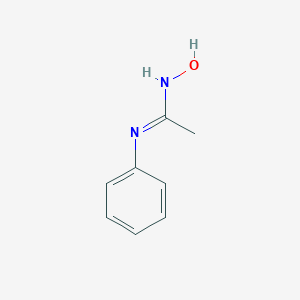
N-hydroxy-N'-phenylethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxy-N'-phenylethanimidamide, also known as HPEI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of N-hydroxy-N'-phenylethanimidamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and the induction of apoptosis in cancer cells. N-hydroxy-N'-phenylethanimidamide has been shown to inhibit the activity of histone deacetylases, which can lead to the activation of tumor suppressor genes and the inhibition of oncogenes. N-hydroxy-N'-phenylethanimidamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
N-hydroxy-N'-phenylethanimidamide has been shown to have biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the formation of metal ion complexes. N-hydroxy-N'-phenylethanimidamide has been shown to inhibit the activity of histone deacetylases, which can lead to changes in gene expression. N-hydroxy-N'-phenylethanimidamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In metal ion chelation, N-hydroxy-N'-phenylethanimidamide has been used as a ligand to form complexes with metal ions, which can be used in catalysis and material science.
Avantages Et Limitations Des Expériences En Laboratoire
N-hydroxy-N'-phenylethanimidamide has several advantages and limitations for lab experiments. One advantage is its potential use in cancer treatment and enzyme inhibition. N-hydroxy-N'-phenylethanimidamide has been shown to have promising results in inhibiting the growth of cancer cells and inhibiting the activity of histone deacetylases. Another advantage is its use as a ligand for metal ion chelation, which can be used in catalysis and material science. However, one limitation is its low yield using current synthesis methods, which can limit its use in large-scale experiments. Another limitation is the lack of understanding of its mechanism of action, which can hinder its use in specific applications.
Orientations Futures
There are several future directions for research on N-hydroxy-N'-phenylethanimidamide. One direction is the development of more efficient synthesis methods to increase the yield of N-hydroxy-N'-phenylethanimidamide. Another direction is the investigation of its mechanism of action, which can lead to the development of more specific applications. Further research can also be done on its potential use in cancer treatment and enzyme inhibition, as well as its use as a ligand for metal ion chelation. Additionally, research can be done on the toxicity and safety of N-hydroxy-N'-phenylethanimidamide for potential medical applications.
In conclusion, N-hydroxy-N'-phenylethanimidamide is a chemical compound that has potential applications in various fields, including cancer treatment, enzyme inhibition, and metal ion chelation. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on N-hydroxy-N'-phenylethanimidamide can lead to the development of more specific and efficient applications.
Méthodes De Synthèse
N-hydroxy-N'-phenylethanimidamide can be synthesized using different methods, including the reaction of N-phenylethanimidamide with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. Another method involves the reaction of N-phenylethanimidamide with hydroxylamine-O-sulfonic acid in the presence of sodium bicarbonate and acetic acid. The yield of N-hydroxy-N'-phenylethanimidamide using these methods ranges from 60% to 80%.
Applications De Recherche Scientifique
N-hydroxy-N'-phenylethanimidamide has been used in various scientific research applications, including cancer treatment, enzyme inhibition, and metal ion chelation. In cancer treatment, N-hydroxy-N'-phenylethanimidamide has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. In enzyme inhibition, N-hydroxy-N'-phenylethanimidamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. In metal ion chelation, N-hydroxy-N'-phenylethanimidamide has been used as a ligand to form complexes with metal ions, which can be used in catalysis and material science.
Propriétés
Numéro CAS |
5661-30-3 |
|---|---|
Nom du produit |
N-hydroxy-N'-phenylethanimidamide |
Formule moléculaire |
C8H10N2O |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
N-hydroxy-N'-phenylethanimidamide |
InChI |
InChI=1S/C8H10N2O/c1-7(10-11)9-8-5-3-2-4-6-8/h2-6,11H,1H3,(H,9,10) |
Clé InChI |
JEQIXVBTQHSFPR-UHFFFAOYSA-N |
SMILES |
CC(=NC1=CC=CC=C1)NO |
SMILES canonique |
CC(=NC1=CC=CC=C1)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



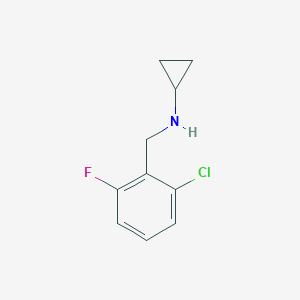
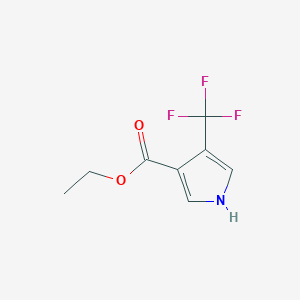
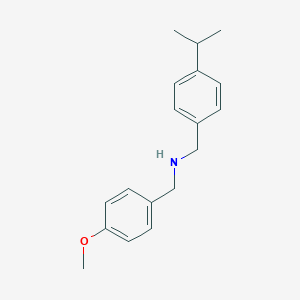
![2-[3-(Trifluoromethyl)phenoxy]nicotinic acid](/img/structure/B183232.png)
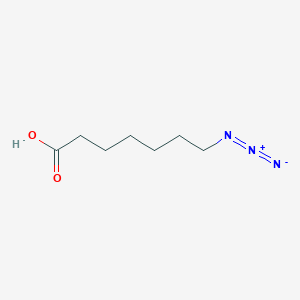
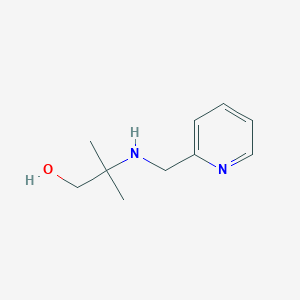
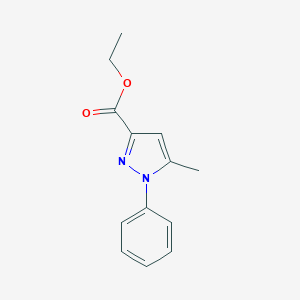
![2-[(Pyridin-2-ylmethyl)amino]butan-1-ol](/img/structure/B183239.png)
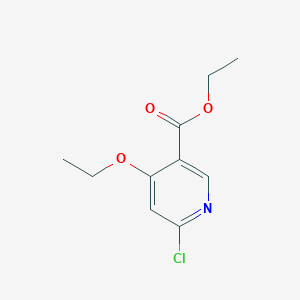
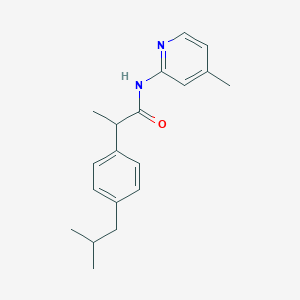
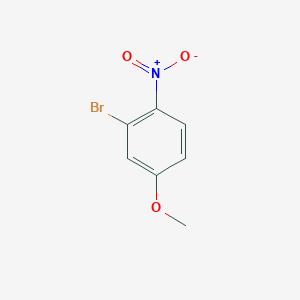
![7-Chloro-2-(methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine](/img/structure/B183248.png)
